molecular formula C12H17ClN4 B11726792 3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine

3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine

Cat. No.: B11726792
M. Wt: 252.74 g/mol
InChI Key: XNDSAQJNRNFACM-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3311~3,7~]decan-1-amine is a complex organic compound that features a triazole ring and a tricyclic decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine typically involves the formation of the triazole ring followed by its attachment to the tricyclic decane structure. . The reaction conditions often include the use of copper(I) salts as catalysts and a suitable solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, with stringent control over reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the tricyclic decane structure.

    Substitution: The chlorine atom on the triazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein functions . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine is unique due to its tricyclic decane structure combined with the triazole ring, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications in various fields.

Properties

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)adamantan-1-amine

InChI

InChI=1S/C12H17ClN4/c13-10-15-7-17(16-10)12-4-8-1-9(5-12)3-11(14,2-8)6-12/h7-9H,1-6,14H2

InChI Key

XNDSAQJNRNFACM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)N

Origin of Product

United States

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